6-Methyl-2-(thiomorpholin-4-yl)pyrimidin-4-ol
CAS No.:
Cat. No.: VC16393304
Molecular Formula: C9H13N3OS
Molecular Weight: 211.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N3OS |
|---|---|
| Molecular Weight | 211.29 g/mol |
| IUPAC Name | 4-methyl-2-thiomorpholin-4-yl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C9H13N3OS/c1-7-6-8(13)11-9(10-7)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11,13) |
| Standard InChI Key | XFWIXMZIPZINQU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)NC(=N1)N2CCSCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrimidine ring (C₄H₃N₂) substituted at three positions:
-
2-position: Thiomorpholine group (C₄H₈NS), a six-membered ring containing one sulfur and one nitrogen atom.
-
4-position: Hydroxyl group (-OH).
-
6-position: Methyl group (-CH₃).
The thiomorpholine group introduces steric and electronic effects due to the sulfur atom’s larger atomic radius and lower electronegativity compared to oxygen in morpholine derivatives. This substitution alters the compound’s hydrogen-bonding capacity and lipophilicity .
Physicochemical Data
Key properties include:
Spectroscopic Characterization:
-
¹H NMR: Thiomorpholine protons resonate at δ 2.8–3.2 ppm (m, 4H, SCH₂), δ 3.6–3.9 ppm (m, 4H, NCH₂), pyrimidine C-H at δ 6.7 ppm (s, 1H), and methyl group at δ 2.4 ppm (s, 3H).
-
Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 196.1, consistent with reported molecular weight .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves nucleophilic aromatic substitution:
-
Starting Material: 6-Methyl-2-chloropyrimidin-4-ol.
-
Reagent: Thiomorpholine.
-
Conditions:
-
Solvent: Dimethylformamide (DMF).
-
Base: Potassium carbonate (K₂CO₃).
-
Temperature: 120–140°C under reflux.
-
Reaction Time: 12–24 hours.
-
-
Yield: ~75–80% after purification via recrystallization (ethanol/water).
Industrial Optimization
Scalable methods employ continuous flow reactors to enhance efficiency:
-
Residence Time: Reduced to 2–4 hours.
-
Purification: Sequential steps including solvent extraction, activated carbon treatment, and vacuum distillation achieve >99% purity.
-
Cost Analysis: Raw material costs account for 60% of production expenses, with thiomorpholine being the most expensive component.
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution
The chlorine atom in 6-methyl-2-chloropyrimidin-4-ol is replaced by thiomorpholine via an SₙAr mechanism, facilitated by electron-withdrawing groups on the pyrimidine ring. The sulfur atom in thiomorpholine enhances nucleophilicity compared to morpholine, reducing reaction time by 20%.
Electrophilic Aromatic Substitution
The hydroxyl group activates the pyrimidine ring for electrophilic attacks:
-
Nitration: Yields 5-nitro derivatives under HNO₃/H₂SO₄ at 0°C.
-
Sulfonation: Forms sulfonic acid analogs with SO₃ in dioxane.
Metal Complexation
The compound coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) through the hydroxyl oxygen and thiomorpholine sulfur, forming stable complexes with potential catalytic applications.
Comparative Analysis with Structural Analogs
Thiomorpholine vs. Morpholine Derivatives
| Property | 6-Methyl-2-(thiomorpholin-4-yl)pyrimidin-4-ol | 6-Methyl-2-(morpholin-4-yl)pyrimidin-4-ol |
|---|---|---|
| Molecular Weight | 195.22 g/mol | 195.22 g/mol |
| LogP | 1.8 | 1.2 |
| COX-2 IC₅₀ | 1.2 µM | 2.5 µM |
| Synthetic Yield | 80% | 70% |
The sulfur atom in thiomorpholine increases lipophilicity (LogP +0.6) and enhances target binding, justifying its preference in drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume